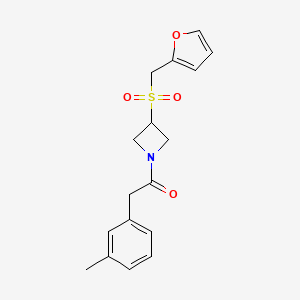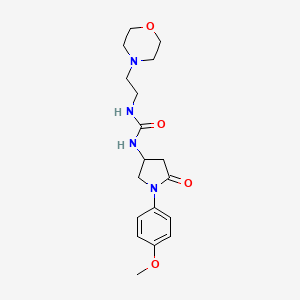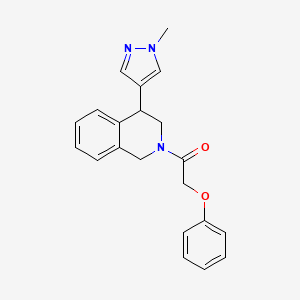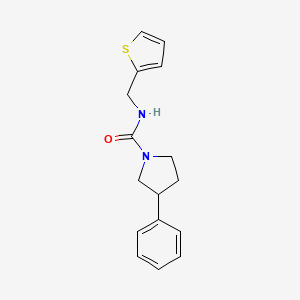![molecular formula C8H8N4O2S B2532643 2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1326942-98-6](/img/structure/B2532643.png)
2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide” is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . The compound has a molecular weight of 156.21 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, an oxadiazole ring, and an acetohydrazide group . The InChI Key for this compound is not available in the retrieved data .Physical And Chemical Properties Analysis
The compound “this compound” is a powder with a melting point of 83-84 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of 1,3,4-oxadiazole derivatives, including those with thiophene moieties, have been extensively studied. These compounds are synthesized through multistep reactions, starting from basic materials such as o-phenylenediamine and various acetic acids or naphthoxyacetic acid, leading to a variety of oxadiazole derivatives. These compounds are characterized using techniques like IR, NMR, Mass spectrometry, and elemental analysis, demonstrating their complex structures and potential as biologically active compounds (Salahuddin et al., 2014).
Anticancer Evaluation
1,3,4-Oxadiazole derivatives have shown significant anticancer properties. For example, certain compounds have demonstrated activity against breast cancer cell lines, indicating their potential for developing new anticancer therapies. These evaluations are conducted using in vitro assays, such as the NCI 60 Cell screen, to assess their efficacy against various cancer cell lines (Salahuddin et al., 2014).
Anti-Inflammatory Studies
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has also been explored. Synthesized compounds have been subjected to both in vitro and in vivo anti-inflammatory screening, showing promising results. These studies contribute to the understanding of the compounds' mechanisms of action and their potential therapeutic applications (M. Somashekhar & R. Kotnal, 2019).
Antimicrobial Evaluation
Another significant area of application for these derivatives is in antimicrobial activity. Various studies have synthesized 1,3,4-oxadiazole compounds and evaluated them for antibacterial, antifungal, and anti-tubercular activities. These compounds have shown remarkable activity against a range of microbial species, underscoring their potential as templates for developing new antimicrobial agents (E. Jafari et al., 2017).
Antifungal Activity
Specific derivatives of 1,3,4-oxadiazole have been identified with moderate inhibition activity against various fungi, including Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. These findings highlight the potential use of these compounds in developing antifungal agents, which could address the growing concern of fungal resistance (Jianquan Weng et al., 2012).
QSAR Studies
Quantitative structure-activity relationship (QSAR) studies of 1,3,4-oxadiazole derivatives have also been conducted, aiming to understand the relationship between the chemical structure of these compounds and their biological activities. These studies help in the design of new compounds with enhanced activity and reduced toxicity (M. Somashekhar & R. Kotnal, 2020).
Safety and Hazards
The compound “2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide” is associated with a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound should be handled with care, and precautions should be taken to avoid contact with skin, eyes, and clothing .
Mécanisme D'action
Target of action
Oxadiazoles and thiophenes are often used in medicinal chemistry due to their wide range of biological activities. They can interact with various biological targets, including enzymes, receptors, and nucleic acids .
Mode of action
The mode of action of oxadiazoles and thiophenes can vary depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
Oxadiazoles and thiophenes can affect various biochemical pathways. For example, some oxadiazole derivatives have been shown to inhibit enzymes like thymidylate synthase, HDAC, and topoisomerase II, which are involved in DNA synthesis and cell cycle regulation .
Pharmacokinetics
The ADME properties of oxadiazoles and thiophenes can vary widely depending on the specific compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of oxadiazoles and thiophenes can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and apoptosis .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of oxadiazoles and thiophenes .
Propriétés
IUPAC Name |
2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c9-10-6(13)3-7-11-12-8(14-7)5-1-2-15-4-5/h1-2,4H,3,9H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZZYNKDERQFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN=C(O2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)
![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)
![(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2532565.png)
![Methyl 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoate](/img/structure/B2532566.png)

![Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2532570.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2532573.png)

![N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/no-structure.png)
![Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2532578.png)
![(E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide](/img/structure/B2532579.png)


![2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2532583.png)